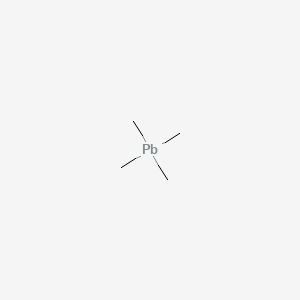

Tetramethyllead

Description

Propriétés

IUPAC Name |

tetramethylplumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CH3.Pb/h4*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOGZRUBTYCLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Pb](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Pb, Array | |

| Record name | TETRAMETHYLLEAD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026123 | |

| Record name | Tetramethyl lead | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetramethyllead appears as colorless liquid, dyed red, orange or blue. Has a slight musty odor. Used as an antiknock additive for gasolines; component of mixed alkyl leads for gasoline additives. (EPA, 1998), Colorless liquid (unless dyed red, orange, or blue) with a fruity odor. [Note: Main usage is in anti-knock additives for gasoline.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TETRAMETHYLLEAD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethyl lead | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAMETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

230 °F at 10 mmHg Decomposes above 212 °F (EPA, 1998), 110 °C, at 1.33kPa: 110 °C | |

| Record name | TETRAMETHYLLEAD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

100.4 °F (EPA, 1998), 100 °F (open cup), 100 °F (38 °C) (closed cup), 37.8 °C c.c. | |

| Record name | TETRAMETHYLLEAD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Slightly soluble in benzene, petroleum ether, alcohol, SLIGHTLY SOL IN ETHYL ETHER; MISCIBLE IN FATS & OILS, In water, 15 mg/L at 25 °C, Solubility in water: none | |

| Record name | TETRAMETHYLLEAD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.995 (EPA, 1998) - Denser than water; will sink, 1.995 g/cu cm at 20 °C, Relative density (water = 1): 2.0 | |

| Record name | TETRAMETHYLLEAD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.5 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.5 (Air= 1), Relative vapor density (air = 1): 6.5 | |

| Record name | TETRAMETHYLLEAD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

22 mmHg at 68 °F (EPA, 1998), 26.0 [mmHg], 26 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 3.0 | |

| Record name | TETRAMETHYLLEAD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethyl lead | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAMETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid (/often/ dyed red, orange, or blue /for use in coimmercial gasoline/), In commerce it is usually dyed red, orange, or blue | |

CAS No. |

75-74-1 | |

| Record name | TETRAMETHYLLEAD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethyllead | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyl lead | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyl lead | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Plumbane, tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethyl lead | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyllead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLLEAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7J62Z32IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAMETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Plumbane, tetramethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TP481908.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-17.5 °F (EPA, 1998), -30.2 °C, -27.5 °C | |

| Record name | TETRAMETHYLLEAD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Laboratory Synthesis of Tetramethyllead

Audience: Researchers, scientists, and chemical development professionals.

Disclaimer: Tetramethyllead (TML) is an extremely toxic, volatile, and flammable organometallic compound. Its synthesis and handling should only be attempted by trained professionals in a well-equipped laboratory with appropriate engineering controls, including a high-performance fume hood and personal protective equipment. Exposure can be fatal and may occur through inhalation, skin absorption, or ingestion.[1][2][3][4]

Introduction

This compound, Pb(CH₃)₄, is an organolead compound historically significant as a gasoline antiknock additive.[1] In a research context, it has been studied for its unique chemical properties and as a source of methyl radicals upon thermal decomposition.[5] Due to its extreme toxicity and environmental persistence, its use has been almost entirely phased out.[1][4] This guide details established laboratory-scale synthesis methods, with a strong emphasis on the critical safety measures required for its handling.

Critical Safety and Handling

This compound is a potent neurotoxin that affects the central nervous system, kidneys, and cardiovascular system.[1][3] Symptoms of exposure can be delayed and include insomnia, delirium, seizures, and coma.[1][2][6]

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood. Operations should be designed to be performed in a closed system where possible.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective clothing, including a lab coat, chemical-resistant gloves (e.g., Viton or a suitable laminate), and splash goggles. A full-face respirator with an appropriate cartridge may be necessary.[3][4][6]

-

Handling: TML is a flammable liquid.[6] Keep away from heat, sparks, and open flames. It is incompatible with strong oxidizers.[3] High heat can cause explosive decomposition.[1]

-

Spills and Waste: Have spill control materials (e.g., sand or other non-combustible absorbent) readily available.[6] All waste must be treated as hazardous and disposed of according to institutional and governmental regulations.

Exposure Limits and First Aid

-

Exposure Limits: The OSHA permissible exposure limit (PEL) and NIOSH recommended exposure limit (REL) are both 0.075 mg/m³ as a time-weighted average.[1][4]

-

First Aid: In case of exposure, immediately seek medical attention.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Citations |

| Chemical Formula | C₄H₁₂Pb | [1] |

| Molar Mass | 267.3 g·mol⁻¹ | [1] |

| Appearance | Colorless, highly refractive liquid | [1] |

| Odor | Sweet, fruity | [1][3] |

| Density | 1.995 g/cm³ (at 20 °C) | [1] |

| Melting Point | -27.5 °C | [1] |

| Boiling Point | 110 °C (Decomposes) | [1][3] |

| Flash Point | 37.8 °C (closed cup) | [1] |

| Vapor Pressure | 23 mmHg (at 20 °C) | [3] |

| Solubility in Water | Very low (0.002%) | [3] |

| Solubility | Soluble in ether, alcohol | [1] |

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported. The Grignard reaction is generally the most suitable and reliable for laboratory-scale preparation.[5][7]

Method 1: Grignard Reagent Synthesis

This method involves the reaction of a methylmagnesium halide (a Grignard reagent) with lead(II) chloride. The reaction proceeds via a disproportionation mechanism.[1] It is considered a good method, providing this compound as the only ether-soluble product in good yield.[5][7]

Overall Reaction: 2 PbCl₂ + 4 CH₃MgCl → (CH₃)₄Pb + Pb + 4 MgCl₂

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel. All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.

-

Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine as an initiator.[8] Prepare a solution of methyl iodide or methyl chloride in anhydrous diethyl ether or tetrahydrofuran (THF) and add it to the dropping funnel. Add a small portion of the methyl halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a loss of the iodine color. Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

Reaction with Lead(II) Chloride: Prepare a slurry of finely powdered, anhydrous lead(II) chloride in anhydrous ether or THF. Cool the prepared Grignard reagent in an ice bath. Slowly add the lead(II) chloride slurry to the Grignard reagent via a powder funnel or by careful portion-wise addition under a positive pressure of inert gas.

-

Reaction Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction mixture will be a dark grey slurry. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer and the solid sludge several times with diethyl ether. Combine all organic extracts.

-

Purification: Wash the combined ether extracts with water and then with a saturated brine solution. Dry the ether solution over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. The solvent can be carefully removed by distillation at atmospheric pressure. The crude this compound can then be purified by fractional distillation under reduced pressure. Caution: TML decomposes above 100 °C; distillation must be performed carefully at lower temperatures under vacuum.[9]

Caption: Workflow for the laboratory synthesis of this compound via the Grignard method.

Method 2: Reaction with Sodium-Lead Alloy

This is one of the earliest reported methods for synthesizing tetraalkyllead compounds and formed the basis for early commercial production of the related tetraethyllead.[5][10] It involves reacting a methyl halide, such as methyl iodide or methyl chloride, with a sodium-lead alloy.[5]

Overall Reaction (idealized): 4 NaPb + 4 CH₃Cl → (CH₃)₄Pb + 4 NaCl + 3 Pb

This method is often less practical for modern laboratory use due to the need to prepare the reactive alloy and the typically lower yields and more difficult workup compared to the Grignard method.[11] Catalysts, such as aluminum compounds, have been used in industrial settings to improve yields.[12]

-

Alloy Preparation: A sodium-lead alloy (e.g., with a 1:1 or 1:4 Na:Pb molar ratio) is prepared by melting lead in a crucible under an inert atmosphere and carefully adding metallic sodium in portions. This is a hazardous procedure that must be performed with extreme caution.

-

Reaction: The crushed or powdered alloy is placed in a high-pressure autoclave or a robust reaction vessel equipped for vigorous stirring.

-

Reagent Addition: Liquid methyl chloride is added to the vessel, which is then sealed. Catalysts, such as an aluminum alkyl, may be included.[12]

-

Reaction Conditions: The mixture is heated and stirred under pressure for several hours. The synthesis requires rigorous control due to the high vapor pressure of the reactants and products.[12]

-

Workup and Purification: After cooling and venting the reactor, the product is typically separated from the lead sludge and sodium chloride by steam distillation, followed by further purification as described in Method 1.[11][12]

Caption: Logical flow for the synthesis of this compound using the sodium-lead alloy method.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetramethyl lead (as Pb) [cdc.gov]

- 4. nj.gov [nj.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chem.tf.chiba-u.jp [chem.tf.chiba-u.jp]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. This compound | Pb(CH3)4 | CID 6394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tetraethyllead - Wikipedia [en.wikipedia.org]

- 12. US3188333A - Preparation of tetramethyl lead - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethyllead

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyllead (TML), with the chemical formula (CH₃)₄Pb, is an organometallic compound that historically saw widespread use as an antiknock additive in gasoline.[1][2][3] Despite its phasing out in many countries due to environmental and health concerns, its unique chemical properties and toxicological profile continue to be of interest to researchers in various fields, including toxicology, environmental science, and organometallic chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic pathway.

Physical Properties of this compound

This compound is a colorless, volatile liquid with a slightly sweet or fruity odor.[4][5][6] It is often dyed red, orange, or blue for commercial purposes.[4][5] It is denser than water and is insoluble in water, but soluble in many organic solvents such as benzene, petroleum ether, and alcohol.[4][5][6][7]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂Pb | [5] |

| Molecular Weight | 267.34 g/mol | [5] |

| CAS Number | 75-74-1 | [5] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Slightly sweet, fruity | [4][5][6] |

| Density | 1.995 g/cm³ at 20 °C | [1] |

| Melting Point | -27.5 °C (-17.5 °F) | [1] |

| Boiling Point | 110 °C (230 °F) at 760 mmHg | [1] |

| Vapor Pressure | 22 mmHg at 20 °C (68 °F) | [8] |

| Flash Point | 37.8 °C (100.0 °F) (closed cup) | [1] |

| Water Solubility | Insoluble | [7] |

| Solubility in Organic Solvents | Soluble in benzene, petroleum ether, alcohol | [4][5][6][7] |

| Refractive Index | 1.5128 at 20 °C | [8] |

| Viscosity | 0.57 cP at 20 °C | |

| Heat of Combustion | -3285 kJ/mol | [9] |

| Heat of Vaporization | 34.5 kJ/mol | [9] |

| Ionization Potential | 8.50 eV | [6] |

| Lower Explosive Limit | 1.8% |

Chemical Properties of this compound

This compound is a relatively stable compound but is sensitive to heat, light, and strong oxidizing agents.[4] It is a flammable liquid and poses a moderate fire risk.[4]

Decomposition: Upon heating to temperatures above 90-100 °C, this compound can decompose, potentially explosively, to form elemental lead and methyl radicals.[10] This thermal decomposition was the basis of early experiments to generate free methyl radicals for research purposes.[10] The decomposition can also produce toxic fumes of lead and carbon monoxide.[4][5][11]

Reactivity with Oxidizers: this compound can react vigorously with strong oxidizing agents.[4][5]

Incompatibilities: It is incompatible with strong acids and chemically active metals.[5]

Experimental Protocols

Synthesis of this compound

Two primary methods for the laboratory and industrial synthesis of this compound are the Grignard reaction and the reaction of a sodium-lead alloy with methyl chloride.

1. Grignard Synthesis

This method involves the reaction of a Grignard reagent, typically methylmagnesium chloride (CH₃MgCl), with lead(II) chloride (PbCl₂).[10][12]

-

Reaction: 2 PbCl₂ + 4 CH₃MgCl → (CH₃)₄Pb + Pb + 4 MgCl₂

-

Methodology:

-

All glassware must be thoroughly dried to exclude moisture, as Grignard reagents are highly reactive with water.

-

Methylmagnesium chloride is prepared in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Lead(II) chloride is added to the Grignard solution, and the mixture is stirred.

-

The reaction is typically exothermic and may require cooling to control the reaction rate.

-

After the reaction is complete, the mixture is hydrolyzed, usually with a dilute acid.

-

The organic layer containing this compound is separated.

-

The this compound can be purified by distillation under reduced pressure.[10]

-

2. Sodium-Lead Alloy Method

This was a common industrial method for producing this compound.[13]

-

Reaction: 4 NaPb + 4 CH₃Cl → (CH₃)₄Pb + 4 NaCl + 3 Pb

-

Methodology:

-

A sodium-lead alloy (NaPb) is reacted with methyl chloride under pressure.

-

The reaction often requires a catalyst, such as an aluminum compound.[14][15]

-

The reaction is carried out in an autoclave at elevated temperatures and pressures.[13]

-

After the reaction, the this compound is separated from the solid byproducts (NaCl and excess Pb) by steam distillation.[14]

-

Determination of Physical and Chemical Properties

A variety of analytical techniques are employed to characterize this compound.

-

Gas Chromatography (GC): GC is used to separate this compound from other volatile compounds, particularly in gasoline samples. It can be coupled with various detectors for quantification.[16]

-

Mass Spectrometry (MS): GC-MS is a powerful tool for the identification and quantification of this compound. The mass spectrum of this compound shows a characteristic pattern of lead isotopes and fragmentation.[17][18]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): GC-ICP-MS offers very high sensitivity and selectivity for the analysis of organolead compounds, including this compound, in environmental samples.[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound.[7]

-

Calorimetry: Rotating-bomb calorimetry has been used to determine the heat of formation of this compound.[4][21]

-

Vapor Pressure Measurement: The vapor pressure of this compound can be measured using various methods, such as a static or dynamic apparatus, over a range of temperatures.

Metabolic and Toxic Pathway of this compound

This compound is highly toxic and can be absorbed through inhalation, ingestion, and skin contact.[2][22] Its toxicity is primarily due to its metabolism in the body.

The primary metabolic pathway involves the oxidative dealkylation of this compound in the liver, catalyzed by cytochrome P-450 enzymes.[2] This process converts this compound into the highly neurotoxic metabolite, trimethyllead ((CH₃)₃Pb⁺).[2] Trimethyllead is then slowly further metabolized to inorganic lead (Pb²⁺), which can accumulate in bone and other tissues, leading to chronic lead poisoning.[2]

Caption: Metabolic pathway of this compound.

Conclusion

This compound possesses a unique set of physical and chemical properties that made it an effective antiknock agent but also a significant environmental and health hazard. Understanding these properties, the methods for its synthesis and analysis, and its metabolic fate is crucial for researchers in toxicology, environmental remediation, and related scientific disciplines. The information presented in this guide provides a detailed technical foundation for professionals working with or studying this important organometallic compound.

References

- 1. McCampbell Analytical, Inc. - Environmental [mccampbell.com]

- 2. kansashealthsystem.com [kansashealthsystem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: heat of formation by rotating-bomb calorimetry (Journal Article) | OSTI.GOV [osti.gov]

- 5. Cas 75-74-1,this compound | lookchem [lookchem.com]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetramethyl lead (as Pb) [cdc.gov]

- 7. This compound(75-74-1) 1H NMR [m.chemicalbook.com]

- 8. This compound | Pb(CH3)4 | CID 6394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tetraethyllead | Pb(C2H5)4 | CID 6511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tetraethyllead [webbook.nist.gov]

- 12. chem.tf.chiba-u.jp [chem.tf.chiba-u.jp]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US3188333A - Preparation of tetramethyl lead - Google Patents [patents.google.com]

- 15. US3048610A - Process for making tetramethyl lead - Google Patents [patents.google.com]

- 16. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. DETERMINATION OF this compound AND TETRAETHYLLEAD IN GASOLINE BY MASS SPECTROMETRY (Journal Article) | OSTI.GOV [osti.gov]

- 19. alsglobal.com [alsglobal.com]

- 20. sabcs.ca [sabcs.ca]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Tetramethyl lead - Hazardous Agents | Haz-Map [haz-map.com]

"tetramethyllead CAS number and molecular structure"

CAS Number: 75-74-1

Molecular Formula: C₄H₁₂Pb

This technical guide provides an in-depth overview of tetramethyllead (TML), a significant organometallic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, and toxicological profile.

Molecular Structure and Properties

This compound is an organolead compound characterized by a central lead atom covalently bonded to four methyl groups.[1] The molecule adopts a tetrahedral geometry. It is a colorless, volatile liquid with a slightly sweet odor, although it was often dyed in its application as a gasoline additive.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 267.34 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Density | 1.995 g/cm³ (at 20 °C) | [4] |

| Melting Point | -27.5 °C | [4] |

| Boiling Point | 110 °C | [4] |

| Flash Point | 37.8 °C | [4] |

| Vapor Pressure | 26 mmHg (at 20°C) | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and alcohol. | [4][6] |

Spectroscopic Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (in CCl₄) | δ 0.712 ppm | [3] |

| Mass Spectrum | The PbCH₃⁺ ion is one of the principal ions. | [5] |

Synthesis of this compound

Several methods for the synthesis of this compound have been documented. The following are key experimental approaches.

Experimental Protocol 1: Grignard Reaction

This method involves the reaction of a Grignard reagent, methylmagnesium chloride, with lead(II) chloride.[1]

Reaction:

4 CH₃MgCl + 2 PbCl₂ → (CH₃)₄Pb + Pb + 4 MgCl₂

Methodology:

While detailed modern protocols are scarce due to the compound's hazardous nature and discontinued use, historical accounts describe the reaction of methylmagnesium chloride with lead(II) chloride in diethyl ether.[1] The process yields this compound as the primary ether-soluble product.[1] Extreme care is necessary due to the high volatility of both methyl chloride (a precursor to the Grignard reagent) and the this compound product.[4]

Experimental Protocol 2: Reaction with Sodium-Lead Alloy

This industrial method involves the reaction of methyl chloride with a sodium-lead alloy.[7]

Reaction:

4 NaPb + 4 CH₃Cl → (CH₃)₄Pb + 4 NaCl + 3 Pb

Methodology:

The synthesis is typically carried out in an autoclave. A sodium-lead alloy (commonly NaPb) is reacted with methyl chloride.[7][8] The reaction often requires a catalyst, such as an aluminum-based catalyst, to achieve reasonable yields of 60-75% in a shorter time frame.[8] The reaction conditions, including temperature and pressure, must be carefully controlled due to the high vapor pressure of the reactants and products.[8] After the reaction, this compound is recovered from the reaction mass, which also contains lead and sodium chloride.[8]

Experimental Protocol 3: Using Dimethylzinc

An older method involves the reaction of dimethylzinc with lead(II) chloride.[1]

Reaction:

2 (CH₃)₂Zn + 2 PbCl₂ → (CH₃)₄Pb + Pb + 2 ZnCl₂

Methodology:

Toxicology and Biological Effects

This compound is highly toxic and can be absorbed through inhalation, skin contact, and ingestion.[4] It primarily affects the central nervous system, kidneys, and cardiovascular system.[4]

Acute Toxicity Data

| Test Type | Route of Exposure | Species | Dose/Duration | Reference(s) |

| LD₅₀ | Oral | Rat | 105 mg/kg | [6] |

| LC | Inhalation | Rat | >9840 mg/m³/1H | [6] |

| LD₅₀ | Intraperitoneal | Rat | 90 mg/kg | [6] |

| LD₅₀ | Intravenous | Rat | 88 mg/kg | [6] |

Mechanism of Toxicity: Inhibition of Heme Synthesis

The primary mechanism of lead toxicity, including from its organic forms like this compound, is the disruption of the heme biosynthesis pathway.[9][10] Lead inhibits several key enzymes in this pathway, leading to an accumulation of precursors and a deficiency in heme.[9] Heme is a crucial component of hemoglobin, cytochromes, and other essential proteins.[9]

The following diagram illustrates the points of inhibition by lead (Pb²⁺), the metabolic product of this compound, in the heme synthesis pathway.

Caption: Inhibition of Heme Synthesis by Lead.

Neurotoxicity

Organic lead compounds are potent neurotoxins.[11] The neurotoxic effects of lead are complex and involve multiple mechanisms, including interference with neurotransmitter systems and disruption of calcium-dependent cellular processes.[12] Lead can cross the blood-brain barrier and accumulate in the brain, leading to a range of neurological symptoms such as insomnia, delirium, seizures, and coma.[4][12]

The following diagram illustrates the logical flow from exposure to neurotoxic effects.

Caption: Pathway from this compound Exposure to Neurotoxicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | Pb(CH3)4 | CID 6394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(75-74-1) 1H NMR [m.chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Cas 75-74-1,this compound | lookchem [lookchem.com]

- 7. Methyl chloride reacts with sodium lead alloy to give the end product: A).. [askfilo.com]

- 8. US3188333A - Preparation of tetramethyl lead - Google Patents [patents.google.com]

- 9. esmed.org [esmed.org]

- 10. Lead toxicity and heme biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Severe neurotoxicity following ingestion of tetraethyl lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Genesis of an Antiknock Agent: A Technical History of Tetramethyllead Synthesis

A comprehensive guide to the historical development of tetramethyllead (TML) synthesis, detailing the evolution of its chemical production from early laboratory curiosities to large-scale industrial manufacturing. This document is intended for researchers, scientists, and professionals in related fields, providing a detailed overview of the core synthetic methodologies, experimental protocols, and quantitative data associated with the production of this compound.

Introduction

This compound (TML), an organolead compound with the formula Pb(CH₃)₄, played a significant role in the history of the automotive industry as a potent antiknock agent in gasoline. Its ability to increase the octane rating of fuel allowed for the development of higher-compression engines, leading to improved performance and fuel efficiency. This guide traces the historical trajectory of TML synthesis, from its initial discovery in the 19th century through the development of various laboratory and industrial-scale production methods.

Early Synthetic Explorations

The first synthesis of this compound is credited to the French chemist Auguste Cahours in 1861.[1] Cahours reported two distinct methods for its preparation, laying the groundwork for future developments in organolead chemistry.

Cahours' Methods (1861)

-

Reaction of Methyl Iodide with a Sodium-Lead Alloy: This method involved the reaction of methyl iodide with a 5:1 sodium-lead alloy. The resulting TML was extracted with ether, followed by evaporation of the solvent.[1]

-

Reaction of Dimethylzinc with Lead(II) Chloride: Cahours also reported the synthesis of TML through the reaction of dimethylzinc with lead(II) chloride. This method was noted for producing a purer product in higher yield compared to the alloy method at the time.[1]

It is important to note that the original publications by Cahours lacked detailed experimental procedures, a common characteristic of scientific papers from that era. Later, in an effort to verify and improve upon Cahours' work, Russian chemist Alexander Butlerov repeated the synthesis using dimethylzinc and lead(II) chloride, successfully producing TML and correcting its boiling point to 110 °C.[1]

The Grignard Synthesis: A Refined Laboratory Approach

A significant advancement in the laboratory synthesis of tetraalkyllead compounds came in 1916 with the work of German chemists Gerhard Grüttner and Erich Krause. They successfully applied the recently discovered Grignard reaction to synthesize this compound.

The Grignard synthesis involves the reaction of a methyl Grignard reagent, typically methylmagnesium chloride (CH₃MgCl), with a lead(II) salt, such as lead(II) chloride (PbCl₂), in an ether solvent. This method proved to be efficient, providing good yields of TML.[2]

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a generalized representation based on established Grignard reaction procedures for organometallic synthesis.

Materials:

-

Magnesium turnings

-

Methyl chloride (or methyl iodide/bromide)

-

Anhydrous diethyl ether

-

Lead(II) chloride (PbCl₂)

-

Apparatus for Grignard reaction (three-necked flask, condenser, dropping funnel, stirrer)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, place magnesium turnings under an inert atmosphere. Add a small crystal of iodine to activate the magnesium. A solution of methyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, the remaining methyl chloride solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Lead(II) Chloride: The freshly prepared methylmagnesium chloride solution is cooled in an ice bath. A suspension of finely powdered lead(II) chloride in anhydrous diethyl ether is added portion-wise to the stirred Grignard reagent.

-

Reaction Completion and Work-up: After the addition of lead(II) chloride is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed by distillation.

-

Isolation of this compound: The crude TML is purified by fractional distillation under reduced pressure to yield the final product.

Industrial Scale Production: The Sodium-Lead Alloy Process

The demand for TML as a gasoline additive necessitated the development of a cost-effective, large-scale manufacturing process. The most prevalent industrial method for producing both this compound and tetraethyllead was the reaction of an alkyl halide with a sodium-lead alloy.[3][4]

This process, carried out in large autoclaves, involves the reaction of methyl chloride with a sodium-lead alloy (NaPb) in the presence of a catalyst.[3][5][6]

Experimental Protocol: Industrial Sodium-Lead Alloy Process

This protocol outlines the key steps in the industrial production of this compound.

Materials:

-

Sodium-lead alloy (typically NaPb)

-

Methyl chloride (CH₃Cl)

-

Catalyst (e.g., aluminum-based compounds like triethylaluminum)[5]

-

Inert hydrocarbon solvent (optional)

Procedure:

-

Reactor Charging: A high-pressure autoclave is charged with the sodium-lead alloy.

-

Initiation of Reaction: The autoclave is sealed, and methyl chloride is introduced. A catalyst, such as an aluminum alkyl compound, is added to facilitate the reaction.[5] The mixture is then heated to a temperature range of 85-110 °C to initiate the reaction.[5]

-

Reaction Control: The reaction is exothermic and requires careful temperature and pressure control. The reaction is typically carried out under agitation for a period of 1 to 7 hours.[5]

-

Product Recovery: Upon completion of the reaction, the autoclave is cooled and vented. The reaction mass, a slurry containing TML, unreacted lead, and sodium chloride, is discharged.[3]

-

Purification: The this compound is separated from the solid byproducts, typically through steam distillation.[4][5] The crude TML is then further purified.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthesis methods of this compound.

Table 1: Grignard Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | Methylmagnesium chloride, Lead(II) chloride | [2] |

| Solvent | Diethyl ether | [2] |

| Reaction Conditions | 0 °C to room temperature | Generalized Protocol |

| Typical Yield | ~70% | [2] |

Table 2: Industrial Sodium-Lead Alloy Process for this compound Synthesis

| Parameter | Value | Reference |

| Reactants | Sodium-lead alloy, Methyl chloride | [5][6] |

| Catalyst | Aluminum-based (e.g., triethylaluminum) | [5] |

| Reaction Temperature | 85 - 110 °C | [5] |

| Reaction Time | 1 - 7 hours | [5] |

| Typical Yield | 60 - 85% | [5][6] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods for this compound.

Caption: Cahours' two pioneering methods for this compound synthesis (1861).

Caption: Experimental workflow for the Grignard synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. epa.gov [epa.gov]

- 4. Tetraethyllead - Wikipedia [en.wikipedia.org]

- 5. US3188333A - Preparation of tetramethyl lead - Google Patents [patents.google.com]

- 6. US3048610A - Process for making tetramethyl lead - Google Patents [patents.google.com]

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of Tetramethyllead

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tetramethyllead, specifically focusing on its vapor pressure and boiling point. The document details the quantitative data for these properties, outlines the experimental methodologies for their determination, and presents a logical workflow for these experimental processes.

Physicochemical Properties of this compound

This compound (TML), with the chemical formula (CH₃)₄Pb, is a volatile, colorless organolead compound.[1][2] It is notable for its use as an anti-knock agent in gasoline, although this application has been largely phased out due to environmental and health concerns.[2][3] Accurate knowledge of its vapor pressure and boiling point is crucial for handling, storage, and understanding its environmental fate.

Quantitative Data

The boiling point and vapor pressure of this compound have been determined by various studies. The data is summarized in the tables below for clarity and comparative analysis.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Pressure | Notes | Source(s) |

| 110 | Atmospheric | Normal boiling point. | [1][4][5] |

| ~100 | Atmospheric | Decomposes at or above this temperature. | [1][6] |

| 110 (230°F) | 10 mmHg | [1][7] |

Note: this compound is thermally unstable and can decompose, potentially explosively, at temperatures above 90-100°C (194-212°F).[1][4][5]

Table 2: Vapor Pressure of this compound at Various Temperatures

| Vapor Pressure (mmHg) | Temperature (°C) | Temperature (K) | Source(s) |

| 17.5 | 25 | 298.15 | [4] |

| 22 | 20 (68°F) | 293.15 | [8] |

| 23 | Not Specified | Not Specified | [6][7] |

The vapor pressure of this compound over a range of temperatures can be calculated using the Antoine Equation, as provided by the National Institute of Standards and Technology (NIST).[9] The equation is:

log₁₀(P) = A − (B / (T + C))

Where P is the vapor pressure in bar and T is the temperature in Kelvin.

Table 3: Antoine Equation Parameters for this compound

| Parameter | Value | Temperature Range (K) | Source |

| A | 4.14259 | 273 - 333 | [9] |

| B | 1376.726 | 273 - 333 | [9] |

| C | -50.129 | 273 - 333 | [9] |

Experimental Protocols

The determination of boiling points and vapor pressures for organometallic compounds like this compound requires precise and carefully controlled experimental procedures. The following sections describe the general methodologies employed for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For volatile and potentially unstable compounds, several methods can be employed.

-

Distillation Method: A standard method for determining the boiling point of a liquid is through distillation.[10] The liquid is heated in a flask, and the temperature of the vapor that distills is measured. For a pure substance, this temperature remains constant throughout the distillation process and corresponds to the boiling point at the given atmospheric pressure.[10][11] Given the thermal instability of this compound, this would be performed under reduced pressure to lower the boiling temperature.

-

Micro-Boiling Point (Thiele Tube) Method: This method is suitable when only a small amount of the substance is available.[11][12] A small sample is placed in a tube with an inverted capillary tube. The apparatus is heated in a Thiele tube containing oil. As the sample heats, a stream of bubbles emerges from the capillary. The heat is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube as it cools.[11]

Vapor pressure measurement, especially at low pressures, can be challenging.

-

Static Method: This is a direct method for measuring vapor pressure over a wide pressure range.[13] The degassed sample is placed in a thermostated vessel connected to a pressure measuring device (manometer). The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at various temperatures. This method is highly sensitive to impurities, so sample purification is critical.[13]

-

Effusion Methods (Knudsen Effusion): These techniques are used for determining low vapor pressures.[13][14] The substance is placed in a "Knudsen cell," which is a container with a small orifice. This cell is heated in a vacuum, and the rate of mass loss of the substance effusing through the orifice is measured. The vapor pressure can then be calculated based on the rate of effusion and the kinetic theory of gases.[14]

Visualization of Experimental Workflows

The logical flow of processes for determining the boiling point and vapor pressure is critical for reproducible and accurate results. The following diagrams, generated using Graphviz, illustrate these workflows.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Vapor Pressure Determination.

References

- 1. This compound | Pb(CH3)4 | CID 6394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kansashealthsystem.com [kansashealthsystem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cas 75-74-1,this compound | lookchem [lookchem.com]

- 5. This compound CAS#: 75-74-1 [m.chemicalbook.com]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetramethyl lead (as Pb) [cdc.gov]

- 7. osha.gov [osha.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Lead, tetramethyl- [webbook.nist.gov]

- 10. vernier.com [vernier.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. vscht.cz [vscht.cz]

- 14. escholarship.org [escholarship.org]

Early Research on Organolead Compound Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The early twentieth century witnessed the widespread introduction of organolead compounds, most notably tetraethyllead (TEL) as an anti-knock agent in gasoline. This period was marked by a series of acute poisoning incidents among industrial workers, sparking the first intensive investigations into the toxicology of this novel class of chemicals. This technical guide provides a detailed overview of the foundational research on organolead compound toxicity, focusing on the pioneering experimental work that laid the groundwork for our current understanding. Particular attention is given to the methodologies employed, the quantitative toxicological data generated, and the initial insights into the mechanisms of action.

Quantitative Toxicological Data

Early toxicological studies on organolead compounds focused on determining lethal doses and observing overt signs of toxicity in various animal models. The data, though sparse by modern standards, provided the first quantitative measures of the potent toxicity of these compounds.

Table 1: Acute Toxicity of Tetraethyllead (TEL) in Animal Models (Early Studies)

| Species | Route of Administration | LD50 (mg/kg) | Lowest Published Lethal Dose (LDLo) (mg/kg) | Reference |

| Rat | Oral | 12.3 | 24 | [1] |

| Rat | Oral | 17 | - | [1] |

| Rat | Oral | 35 | - | [1] |

| Rabbit | Oral | - | 30 | [1] |

Table 2: Acute Toxicity of Triethyllead (TREL) Compounds (Early to Mid-20th Century)

| Compound | Species | Route of Administration | LD50 (mg/kg) (95% CI) | Reference |

| Triethyllead Chloride | Rat (Fischer-344, male) | Subcutaneous (single dose) | 11 (7.6-13.3) | [2] |

| Triethyllead Chloride | Rat (Fischer-344, male) | Subcutaneous (repeated dose over 5 days) | 14 (8.3-19.0) | [2] |

Experimental Protocols from Early Investigations

The experimental designs of early toxicological studies were foundational, establishing the initial methodologies for assessing the hazards of organolead compounds. These protocols are detailed below to provide insight into the historical context of this research.

U.S. Bureau of Mines and General Motors Collaborative Studies (c. 1924)

Following the initial deaths of workers involved in the synthesis of tetraethyllead, collaborative studies were initiated to assess the risk to the public from leaded gasoline exhaust.

-

Objective: To determine the potential health hazards to the public from the inhalation of exhaust gases from engines using ethyl gasoline.[3]

-

Animal Models: Various animals were used in these studies.[3]

-

Experimental Setup: A small Delco motor was run using ethyl gasoline as fuel. The exhaust from this motor was directed into chambers housing the test animals.[3]

-

Observations: The primary focus was on observing any overt signs of toxicity or ill health in the animals exposed to the exhaust fumes.[3]

In Vivo Metabolism and Toxicity Studies of Tetraethyllead (Cremer, 1959)

This seminal work provided critical insights into the metabolic fate and biochemical effects of tetraethyllead.

-

Objective: To investigate the conversion of tetraethyllead in the body and identify the toxic metabolite, and to study its biochemical effects on brain tissue.[4]

-

Animal Model: Rats.[4]

-

Methodology:

-

Administration of TEL: Purified tetraethyllead was injected into rats.[4]

-

Tissue Analysis: A dithizone-based method was developed to estimate the concentration of triethyllead and diethyllead in various rat tissues, including the brain.[4]

-

In Vitro Studies: The effects of purified tetra-, tri-, and diethyllead were examined on rat brain slices and brain brei (a crude homogenate).[4]

-

Metabolic Assays: The utilization of lactate and the oxidation of glucose by brain tissue preparations were measured in the presence of organolead compounds.[4]

-

Subcellular Fractionation: Rat liver cell microsomes were used to study the conversion of tetraethyllead to triethyllead.[4]

-

-

Key Findings:

-

Tetraethyllead is rapidly converted in the liver to the more toxic metabolite, triethyllead.[4]

-

Triethyllead is stable and persists in animal tissues for several days.[4]

-

Triethyllead was found to be responsible for the primary toxic effects observed.[4]

-

Triethyllead inhibited the utilization of lactate and the oxidation of glucose in rat brain preparations, suggesting a direct impact on cellular respiration.[4]

-

The brain was identified as being particularly sensitive to the toxic action of triethyllead, despite not having the highest concentration of the compound compared to other tissues.[4]

-

Early Insights into Mechanisms of Toxicity

While the concept of complex signaling pathways was not yet developed, early researchers made significant strides in understanding the fundamental biochemical lesions caused by organolead compounds.

The "Biochemical Lesion" of Triethyllead

The work of J.E. Cremer was pivotal in moving the understanding of organolead toxicity from simple observation of symptoms to the investigation of specific biochemical disruptions. The inhibition of glucose and lactate metabolism in the brain was a landmark finding, suggesting that the neurotoxic effects were a direct result of impaired energy production in neural tissues.[4]

Dealkylation and Activation

A crucial early discovery was that tetraethyllead itself was not the primary toxic agent. Instead, it undergoes metabolic conversion (dealkylation) in the liver to form triethyllead, which is the more potent neurotoxin.[4] This concept of metabolic activation was a significant advancement in the field of toxicology.

Visualizing Early Concepts of Organolead Toxicity

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic and mechanistic concepts understood from early research.

Pathological Findings in Early Studies

Early histopathological examinations of animals exposed to organolead compounds provided the first anatomical evidence of their neurotoxic effects.

-

Central Nervous System: Unlike inorganic lead, which has a broader range of effects, organolead compounds were noted to have a more pronounced impact on the central nervous system.[5] Pathological changes in brain stem neurons were described in early studies.[5]

-

Comparative Toxicology: Early comparative studies with organometallic compounds noted that while triethyltin (an organotin compound) was primarily myelinotoxic (damaging the myelin sheath of nerves), trimethyltin was more directly neurotoxic, causing significant damage to neurons in the limbic system.[5] These early comparative studies, though not directly on organolead compounds, provided a framework for understanding the differential neurotoxicity of organometallic compounds.

Conclusion

The early research into the toxicity of organolead compounds, born out of tragic industrial incidents, was instrumental in establishing the field of industrial toxicology. Despite the limitations of the analytical and experimental techniques of the time, these pioneering studies successfully identified the potent neurotoxicity of compounds like tetraethyllead and its metabolite, triethyllead. They established fundamental principles such as metabolic activation and the dose-response relationship for these toxicants. The methodologies developed, from whole-animal exposure studies to in vitro tissue preparations, laid the groundwork for decades of subsequent research into the mechanisms of neurotoxicity. This historical perspective is not only crucial for understanding the evolution of toxicology but also serves as a reminder of the importance of rigorous, independent scientific inquiry in safeguarding public and occupational health.

References

- 1. Tetraethyllead - Wikipedia [en.wikipedia.org]

- 2. Characterization of triethyl lead chloride neurotoxicity in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biochemical studies on the toxicity of tetraethyl lead and other organo-lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TETRAETHYLLEAD AND TETRAMETHYLLEAD. COMPARATIVE EXPERIMENTAL PATHOLOGY: I. LEAD ABSORPTION AND PATHOLOGY - PubMed [pubmed.ncbi.nlm.nih.gov]

"environmental fate of atmospheric tetramethyllead"

An In-depth Technical Guide on the Environmental Fate of Atmospheric Tetramethyllead

Introduction

This compound (TML), with the chemical formula Pb(CH₃)₄, is an organolead compound historically used as an anti-knock additive in gasoline to boost octane ratings[1][2]. Its widespread use throughout the 20th century led to significant emissions into the atmosphere[1][3][4]. While the combustion of leaded gasoline was the primary source of atmospheric lead, releases also occurred through the evaporation of unburned fuel during transfer and from spills[5]. Due to its high volatility, TML released into the environment predominantly partitions to the atmosphere[5][6]. This guide provides a detailed technical overview of the chemical and physical processes that govern the transformation, transport, and ultimate fate of this compound in the Earth's atmosphere.

Atmospheric Chemistry and Degradation

Once in the atmosphere, this compound exists almost exclusively in the vapor phase due to its high vapor pressure[6][7]. Its persistence is limited by rapid degradation through two primary pathways: reaction with hydroxyl radicals and direct photolysis[5][6]. These processes transform TML into various degradation products, ultimately leading to the formation of inorganic lead compounds.

Primary Degradation Pathways

The atmospheric lifetime of TML is primarily dictated by its reactions with photochemically produced hydroxyl radicals (OH•) and direct decomposition by sunlight.

-